3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-4-9-10(13-2-1-12-9)14-5-8-3-7(14)6-15-8/h1-2,7-8H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKNMWSTVDNTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or the pyrazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Features
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Confirm the bicyclic scaffold (e.g., δ 3.8–4.2 ppm for oxa-azabicyclo protons) and pyrazine nitrogens (δ 8.1–8.5 ppm).
- IR spectroscopy : Detect nitrile stretch (~2220 cm⁻¹) and bicyclic ether C-O bonds (~1100 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (calc. for C₁₁H₁₁N₃O₂: 233.0804).
- X-ray crystallography : Resolves stereochemistry of the bicyclic system (e.g., endo vs. exo conformers) .
How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibition profile?
Q. Advanced SAR Design
- Bicyclic modifications : Replacing the oxygen atom in the 2-oxa group with sulfur (e.g., 2-thia analogs) alters CHK1 binding affinity. Lipophilicity (clogP) adjustments via substituents on the pyrazine ring improve membrane permeability .
- Cellular assays : Measure IC₅₀ in CHK1-dependent cell lines (e.g., HT29 colon cancer) with gemcitabine co-treatment.
- Selectivity profiling : Counter-screen against off-target kinases (e.g., CDK2, Aurora A) using ATP-competitive assays .
What in vitro models are suitable for studying its mechanism in DNA damage response?
Q. Advanced Mechanistic Studies
- Checkpoint abrogation assays : Treat p53-deficient cells (e.g., HCT116 p53⁻/⁻) with ionizing radiation or camptothecin, then quantify γH2AX foci (DNA damage marker) via flow cytometry.
- Western blotting : Monitor CHK1 autophosphorylation (Ser296/Ser345) and downstream CDC25A degradation .
- Synergy studies : Combine with PARP inhibitors (e.g., olaparib) to assess synthetic lethality in BRCA-mutant models.
How can enantiomeric purity be ensured during synthesis?
Q. Advanced Chirality Control
- Chiral starting materials : Use trans-4-hydroxy-L-proline to enforce (1S,4S) stereochemistry .
- Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers (Rₜ difference >2 min).
- Asymmetric catalysis : Rhodium-catalyzed desymmetrization of meso-alkenes can enhance enantioselectivity (ee >98%) .
What analytical methods quantify this compound in pharmacokinetic studies?
Q. Method Development
- RP-HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN gradient) with UV detection at 254 nm. Validate linearity (R² >0.999) across 0.1–100 µg/mL .
- LC-MS/MS : Monitor transitions m/z 233→186 (quantifier) and 233→142 (qualifier) in plasma samples. Achieve LOD 0.01 ng/mL and LOQ 0.05 ng/mL .
How does lipophilicity influence hERG inhibition and metabolic stability?
Q. Advanced Toxicity Profiling
- hERG patch-clamp assays : Measure IC₅₀ for hERG current inhibition (target <1 µM). Reduce risk by lowering cLogP (<3) via polar substituents (e.g., hydroxyl groups) .
- Microsomal stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion (t₁/₂ >60 min indicates high stability).
What formulation strategies address poor aqueous solubility?
Q. Advanced Drug Delivery
- Salt formation : Prepare hydrochloride salts (improves solubility >10-fold in PBS pH 7.4).
- Nanoparticle encapsulation : Use PLGA nanoparticles (size ~150 nm, PDI <0.1) to enhance bioavailability .
Which patents cover derivatives of this compound, and what claims are made?
IP Landscape
Patent WO2016024076 claims 2-oxa-5-azabicyclo[2.2.1]heptane derivatives as CHK1 inhibitors for oncology. Key claims include:
- Substitution at the pyrazine C5 position with trifluoromethyl groups.
- Use in combination therapies with DNA-damaging agents .
How are computational methods applied to predict binding modes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
